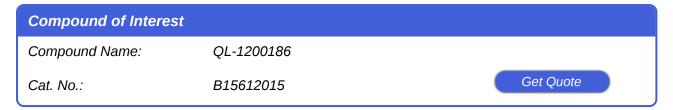


# Application Notes and Protocols for Evaluating QL-1200186 Efficacy

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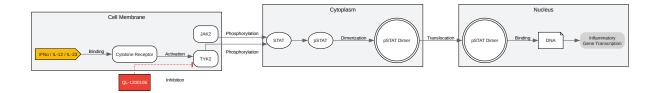
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed cell-based assay protocols to assess the efficacy of **QL-1200186**, a selective, allosteric inhibitor of the TYK2 pseudokinase (JH2) domain. **QL-1200186** blocks the signaling of key cytokines such as interferon-alpha (IFNα), interleukin-12 (IL-12), and interleukin-23 (IL-23), making it a promising candidate for the treatment of autoimmune and inflammatory diseases. The following protocols are designed to enable researchers to evaluate the inhibitory activity of **QL-1200186** on the JAK-STAT signaling pathway in relevant immune cell types.

## **Mechanism of Action: TYK2 Signaling Pathway**

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family.[1][2] In a resting state, the catalytic activity of the TYK2 kinase domain (JH1) is suppressed by its pseudokinase domain (JH2).[3] Upon cytokine binding (e.g., IFNα, IL-12, IL-23) to their respective receptors, a conformational change occurs, leading to the activation of TYK2.[3][4] Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. [5] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[3][5] **QL-1200186** is an allosteric inhibitor that binds to the TYK2 JH2 domain, stabilizing its inhibitory conformation and thereby preventing the activation of the JH1 kinase domain.[6] This selectively blocks TYK2-mediated signaling without significantly affecting other JAK family members.[6]





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Caption: QL-1200186 inhibits the TYK2 signaling pathway.

## Data Presentation: In Vitro Efficacy of QL-1200186

The following tables summarize the reported in vitro inhibitory activities of **QL-1200186** across various cell-based assays.

Cell Type	Stimulation	Measured Endpoint	IC50 (nM)	Reference
CD3+ T cells	ΙΕΝα	pSTAT1 Phosphorylation	1.61	
Human PBMCs	ΙΕΝα	pSTAT5 Phosphorylation	7.26	
NK-92 cells	IL-12	IFN-y Expression	32.48	
Th17 cells	IL-23	pSTAT3 Phosphorylation	1.026	
Jurkat cells	ΙΕΝα	TYK2 Phosphorylation	~10	[7]
Human Whole Blood	IL-12	IFNy Production	~20	[1]



Kinase Selectivity	Domain	IC50 (nM)	Selectivity (fold vs. TYK2 JH2)	Reference
TYK2	JH2	0.06	-	[1]
TYK1	JH2	9.85	164	[1]
JAK1	JH1	>10,000	>166,667	[1]
JAK2	JH1	>10,000	>166,667	[1]
JAK3	JH1	>10,000	>166,667	[1]

# Experimental Protocols STAT Phosphorylation Assay by Flow Cytometry

This protocol details the measurement of cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs) and the inhibitory effect of **QL-1200186**.



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**Caption:** Workflow for pSTAT analysis by flow cytometry.

#### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- QL-1200186
- Recombinant Human IFNα, IL-12, or IL-23



- Roswell Park Memorial Institute (RPMI) 1640 medium
- Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- Fixation/Permeabilization Buffer
- Fluorochrome-conjugated antibodies against pSTAT1, pSTAT3, pSTAT5, and cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56)
- Flow cytometer

#### Procedure:

- Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in RPMI 1640 supplemented with 10% FBS.
- Pre-treatment: Seed PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate. Add varying concentrations of **QL-1200186** (e.g., 0.1 nM to 10  $\mu$ M) or vehicle control (DMSO) to the wells. Incubate for 1-2 hours at 37°C.
- Stimulation: Add the appropriate cytokine (e.g., IFNα at 1000 IU/mL, IL-12 at 10 ng/mL, or IL-23 at 20 ng/mL) to the wells. Incubate for 15-30 minutes at 37°C.[2]
- Fixation: Immediately stop the stimulation by adding a fixation buffer. Incubate for 10-15 minutes at 37°C.[8]
- Permeabilization: Wash the cells with PBS and then add a permeabilization buffer. Incubate for 15-20 minutes at room temperature.[8]
- Staining: Wash the cells and then add a cocktail of fluorochrome-conjugated antibodies for intracellular pSTAT proteins and cell surface markers. Incubate for 30-60 minutes at room temperature in the dark.[9]
- Acquisition: Wash the cells and resuspend in PBS. Acquire data on a flow cytometer.



Data Analysis: Gate on specific immune cell subsets based on surface marker expression.
 Determine the median fluorescence intensity (MFI) of the pSTAT signal in each cell population. Calculate the IC50 value for QL-1200186.

## **Western Blot Analysis of STAT Phosphorylation**

This protocol describes the detection of STAT phosphorylation in a suitable cell line (e.g., NK-92 or Th17 cells) by Western blotting.

#### Materials:

- NK-92 or other suitable cell line
- QL-1200186
- Appropriate cytokine for stimulation
- Cell culture medium and supplements
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against pSTAT and total STAT
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

#### Procedure:

 Cell Culture and Treatment: Culture cells to approximately 80% confluency. Serum-starve the cells for 4-6 hours if necessary to reduce basal phosphorylation.
 [2] Pre-treat cells with



various concentrations of **QL-1200186** for 1-2 hours. Stimulate with the appropriate cytokine for 15-30 minutes.[2]

- Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[2][10]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Denature equal amounts of protein (20-30 μg) by boiling in Laemmli buffer.
   Separate the proteins on an SDS-PAGE gel.[2]
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibody (anti-pSTAT) overnight at 4°C.[11]
- Secondary Antibody and Detection: Wash the membrane and incubate with an HRPconjugated secondary antibody for 1 hour at room temperature.[11] Detect the signal using a chemiluminescent substrate and an imaging system.
- Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT to confirm equal protein loading.

## **IFN-y Secretion Assay by ELISA**

This protocol is for measuring the inhibitory effect of **QL-1200186** on IL-12-induced IFN-y secretion from NK-92 cells.

#### Materials:

- NK-92 cells
- QL-1200186
- Recombinant Human IL-12
- Complete culture medium for NK-92 cells



Human IFN-y ELISA kit

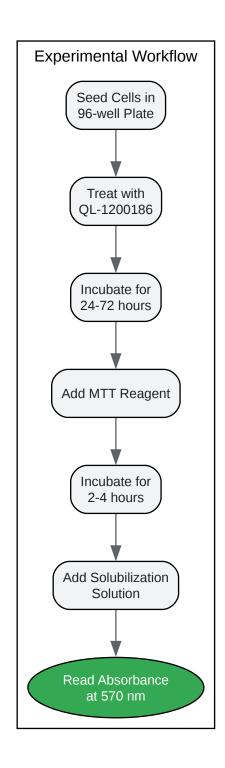
#### Procedure:

- Cell Seeding: Seed NK-92 cells at a density of 5 x 10<sup>4</sup> cells/well in a 96-well plate.
- Treatment: Add varying concentrations of QL-1200186 to the wells.
- Stimulation: Add IL-12 (e.g., 10 ng/mL) to the wells to stimulate IFN-γ production.[13] Include unstimulated and vehicle-treated controls.
- Incubation: Incubate the plate for 24 hours at 37°C.[12]
- Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
- ELISA: Perform the IFN-y ELISA on the collected supernatants according to the manufacturer's instructions.
- Data Analysis: Generate a standard curve and determine the concentration of IFN-γ in each sample. Calculate the IC50 value for QL-1200186.

## **Cell Viability Assay (MTT Assay)**

This assay is used to assess the potential cytotoxicity of **QL-1200186** on the cell lines used in the efficacy studies.





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**Caption:** Workflow for the MTT cell viability assay.

#### Materials:

• Cells of interest (e.g., PBMCs, NK-92)



#### QL-1200186

- · Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10<sup>4</sup> to 5 x 10<sup>4</sup> cells/well).
- Treatment: Add serial dilutions of QL-1200186 to the wells. Include untreated and vehicle controls.
- Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.
- MTT Addition: Add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[6][14]
- Solubilization: Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.[6]
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the CC50 (50% cytotoxic concentration) of QL-1200186.

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